molecular formula C33H33ClN2O3 B1139493 N-Benzylnaltrindole hydrochloride

N-Benzylnaltrindole hydrochloride

Cat. No.: B1139493
M. Wt: 541.1 g/mol
InChI Key: KDEBSUYWJUBPCB-ZHYTUUPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-Benzylnaltrindole hydrochloride involves several steps. The primary synthetic route includes the reaction of naltrindole with benzyl chloride in the presence of a base to form N-benzylnaltrindole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate.

    Purification: The product is purified by recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

N-Benzylnaltrindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzylnaltrindole hydrochloride has several scientific research applications:

Mechanism of Action

N-Benzylnaltrindole hydrochloride exerts its effects by selectively binding to and antagonizing the delta-opioid receptor. This receptor is involved in modulating pain and other physiological processes. By blocking this receptor, this compound inhibits the effects of endogenous opioids, providing insights into pain mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

N-Benzylnaltrindole hydrochloride is unique due to its high selectivity and long duration of action compared to other delta-opioid receptor antagonists. Similar compounds include:

This compound stands out due to its prolonged action and high selectivity, making it a valuable tool in opioid receptor research.

Properties

IUPAC Name

(1S,2S,13R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27?,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBSUYWJUBPCB-ZHYTUUPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.